Caspofungin (Acetate)
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Overview
Description
Caspofungin acetate is a semi-synthetic antifungal agent belonging to the echinocandin class. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin acetate is primarily used to treat fungal infections, particularly those caused by Candida and Aspergillus species . It works by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of caspofungin acetate involves several key steps:
Selective Dehydration: Pneumocandin B0 is selectively dehydrated to obtain a nitrile.
Reduction: The nitrile is reduced to a primary amine.
Thioether Formation: The primary amine is reacted with an arylthiol in a suitable solvent to obtain a thioether.
Final Reaction: The thioether is reacted with ethylenediamine to obtain caspofungin acetate.
Industrial Production Methods: The industrial production of caspofungin acetate involves the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to obtain the final product .
Types of Reactions:
Oxidation: Caspofungin acetate can undergo oxidation reactions, particularly at the thioether moiety.
Reduction: The nitrile intermediate is reduced to a primary amine during synthesis.
Substitution: The primary amine undergoes substitution reactions to form the thioether and subsequently caspofungin acetate.
Common Reagents and Conditions:
Dehydration Agent: Used for the selective dehydration of pneumocandin B0.
Metal Catalyst: Employed in the reduction of the nitrile to a primary amine.
Arylthiol and Solvent: Utilized in the formation of the thioether.
Major Products:
Nitrile Intermediate: Formed during the dehydration step.
Primary Amine: Produced by the reduction of the nitrile.
Thioether: Resulting from the reaction of the primary amine with an arylthiol.
Caspofungin Acetate: The final product obtained after reacting the thioether with ethylenediamine.
Scientific Research Applications
Caspofungin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.
Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other antifungal agents.
Medicine: Employed in the treatment of invasive fungal infections, particularly in immunocompromised patients
Industry: Utilized in the development of new antifungal agents and formulations.
Mechanism of Action
Caspofungin acetate exerts its antifungal effects by inhibiting the enzyme beta-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of beta-(1,3)-D-glucan, a crucial component of the fungal cell wall. By blocking this enzyme, caspofungin acetate disrupts the integrity of the fungal cell wall, leading to cell lysis and death . The primary molecular target is beta-(1,3)-glucan synthase .
Comparison with Similar Compounds
Caspofungin acetate is part of the echinocandin class of antifungal agents. Other similar compounds in this class include:
Micafungin: Another echinocandin used to treat fungal infections.
Anidulafungin: Also an echinocandin with similar antifungal activity.
Uniqueness: Caspofungin acetate was the first echinocandin to be approved by regulatory authorities. It has a broad spectrum of activity against various fungal species and is particularly effective against Candida and Aspergillus . Its unique mechanism of action, targeting beta-(1,3)-D-glucan synthase, sets it apart from other antifungal agents .
Properties
IUPAC Name |
acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1R,2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44-,45-,46+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJBRYAAJYXQP-NGKZUFIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@H]([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H96N10O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179463-17-3 |
Source
|
Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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